SW157765

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

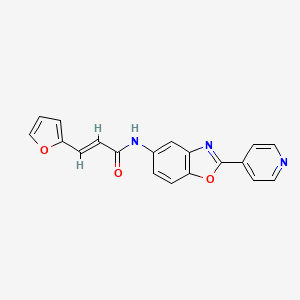

(E)-3-(furan-2-yl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3/c23-18(6-4-15-2-1-11-24-15)21-14-3-5-17-16(12-14)22-19(25-17)13-7-9-20-10-8-13/h1-12H,(H,21,23)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSYRORXXFTVFI-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of SW157765: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW157765 is a selective, small-molecule inhibitor of the non-canonical glucose transporter GLUT8 (solute carrier family 2 member 8, SLC2A8). This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on its synthetic lethal interaction in Non-Small Cell Lung Cancer (NSCLC) harboring concurrent mutations in the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) and Kelch-like ECH-associated protein 1 (KEAP1). The core of this compound's therapeutic potential lies in its ability to exploit the metabolic reprogramming induced by these specific genetic alterations, leading to a state of metabolic crisis and selective tumor cell death.

Introduction

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survive stressful microenvironments. One of the hallmarks of this reprogramming is an increased reliance on glucose, a phenomenon known as the Warburg effect. Consequently, targeting glucose metabolism has emerged as a promising anti-cancer strategy. This compound represents a targeted approach, inhibiting GLUT8, a facilitative glucose and fructose transporter. While GLUT8's precise physiological roles are still under investigation, it is known to be expressed in various tissues and overexpressed in several cancer types.

The therapeutic efficacy of this compound is particularly pronounced in NSCLC cells with a specific genetic signature: activating mutations in KRAS and loss-of-function mutations in KEAP1. This document will elucidate the molecular mechanisms underpinning this selective cytotoxicity.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters reported for this compound, providing a comparative view of its potency and selectivity.

| Parameter | Target | Value | Cell Line/System | Reference |

| IC50 | GLUT8 | 1.2 µM | [3H]-2-deoxyglucose uptake | [1] |

| IC50 | GLUT2 | 1.5 µM | [3H]-2-deoxyglucose uptake | [1] |

| Kd | GLUT8 | 200 nM | Not Specified | [2] |

Core Mechanism of Action in KRAS/KEAP1 Double Mutant NSCLC

The selective antitumor activity of this compound in KRAS/KEAP1 double mutant NSCLC is a prime example of synthetic lethality, where the inhibition of GLUT8 is cytotoxic only in the presence of these specific genetic alterations. The underlying mechanism can be dissected into a series of interconnected molecular events.

The Role of KRAS and KEAP1 Mutations in Metabolic Reprogramming

Mutations in KRAS are a common driver in NSCLC, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. Concurrently, loss-of-function mutations in KEAP1, a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2), result in the persistent activation of the NRF2 antioxidant response pathway.

Under normal conditions, KEAP1 targets NRF2 for ubiquitination and proteasomal degradation. In KEAP1-mutant cancers, NRF2 is stabilized and accumulates in the nucleus, where it drives the expression of a battery of genes involved in detoxification and antioxidant defense. A key target of NRF2 is the cystine/glutamate antiporter, SLC7A11 (also known as xCT).

Upregulation of SLC7A11 leads to increased uptake of cystine, the oxidized form of the amino acid cysteine. Intracellularly, cystine is rapidly reduced to cysteine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH). This reduction of cystine to cysteine is a highly consumptive process for NADPH, the primary cellular reductant.

This high demand for NADPH creates a metabolic vulnerability: the cancer cells become heavily dependent on the pentose phosphate pathway (PPP), a major source of NADPH, which is fueled by glucose.

GLUT8 Inhibition by this compound and Induction of Metabolic Crisis

This compound, by selectively inhibiting GLUT8, restricts the influx of glucose into the cancer cells. This glucose deprivation directly impacts the PPP, leading to a sharp decline in NADPH production. The consequences of this NADPH depletion in the context of high SLC7A11 activity are catastrophic for the cell:

-

Increased Oxidative Stress: Without sufficient NADPH, the reduction of cystine to cysteine is impaired, leading to an accumulation of reactive oxygen species (ROS) and toxic intracellular disulfides.

-

Depletion of Antioxidant Reserves: The synthesis of glutathione, which is crucial for neutralizing ROS, is compromised due to the lack of its precursor, cysteine.

-

Metabolic Collapse: The combined effects of overwhelming oxidative stress and the inability to maintain redox homeostasis trigger a metabolic crisis, ultimately leading to cell death.

This cascade of events explains the synthetic lethal relationship between GLUT8 inhibition and KRAS/KEAP1 mutations.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for assessing the effect of this compound.

Caption: Mechanism of this compound-induced synthetic lethality in KRAS/KEAP1 mutant NSCLC.

Caption: A generalized workflow for a 2-deoxyglucose uptake assay to evaluate this compound.

Experimental Protocols

The following provides a detailed methodology for a key experiment used to characterize the activity of this compound.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose uptake into cells and is a fundamental method for quantifying the inhibitory effect of compounds like this compound on glucose transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on glucose uptake in KRAS/KEAP1 double mutant NSCLC cells.

Materials:

-

KRAS/KEAP1 double mutant NSCLC cell line (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Glucose-free DMEM

-

Phosphate-buffered saline (PBS), ice-cold

-

This compound stock solution (in DMSO)

-

Fluorescent 2-deoxyglucose analog (e.g., 2-NBDG)

-

Cell lysis buffer

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the NSCLC cells.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in glucose-free DMEM. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of warm PBS.

-

Add 50 µL of the diluted this compound or control solutions to the respective wells.

-

Pre-incubate the plate for 1-2 hours at 37°C.

-

-

2-DG Uptake:

-

Prepare a working solution of the fluorescent 2-DG analog (e.g., 100 µM 2-NBDG) in glucose-free DMEM.

-

Add 50 µL of the 2-DG solution to each well, resulting in a final volume of 100 µL and the desired final concentrations of this compound and 2-DG.

-

Incubate the plate for 30-60 minutes at 37°C. The optimal incubation time may need to be determined empirically for the specific cell line.

-

-

Termination of Uptake and Measurement:

-

To stop the glucose uptake, rapidly aspirate the medium from the wells.

-

Immediately wash the cells three times with 150 µL of ice-cold PBS per well.

-

After the final wash, add 50 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature on a shaker to ensure complete lysis.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent 2-DG analog (e.g., ~485 nm excitation and ~535 nm emission for 2-NBDG).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the fluorescence readings to the vehicle control to determine the percentage of glucose uptake inhibition for each concentration of this compound.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

-

Conclusion

This compound is a selective GLUT8 inhibitor with a well-defined mechanism of action in KRAS/KEAP1 double mutant NSCLC. Its ability to induce synthetic lethality by exploiting the metabolic vulnerabilities created by these mutations highlights the potential of targeting nutrient transporters in genetically defined cancer subtypes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the preclinical evaluation and further development of this compound and similar targeted metabolic inhibitors. Further research into the broader applicability of this approach in other cancers with similar metabolic reprogramming is warranted.

References

SW157765: A Selective GLUT8 Inhibitor for KRAS/KEAP1 Co-mutated Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SW157765 is a potent and selective small-molecule inhibitor of the solute carrier family 2 member 8 (SLC2A8), also known as glucose transporter 8 (GLUT8). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways. This compound has emerged as a promising therapeutic agent, particularly for a subset of non-small cell lung cancers (NSCLC) harboring co-mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1), a negative regulator of the transcription factor NRF2.[1] Cells with this genetic background exhibit a heightened dependency on glucose metabolism, rendering them particularly vulnerable to the inhibition of GLUT8.[1]

Core Mechanism of Action

This compound exerts its therapeutic effect by selectively binding to and inhibiting the function of GLUT8, a facilitative glucose transporter. In the context of KRAS/KEAP1 co-mutated NSCLC, the constitutive activation of the NRF2 pathway, due to KEAP1 loss-of-function, leads to a metabolic reprogramming that increases the demand for glucose. GLUT8 plays a crucial role in satisfying this elevated metabolic need. By blocking GLUT8-mediated glucose uptake, this compound effectively starves these cancer cells of a critical energy source, leading to dose-dependent inhibition of proliferation and induction of cell death.[1]

Data Presentation: Inhibitory Activity of this compound

The selectivity of this compound for GLUT8 is a key feature of its therapeutic potential. The following table summarizes the available quantitative data on its inhibitory activity.

| Compound | Target | Inhibitory Constant (Kd) | IC50 | Selectivity | Reference |

| This compound | GLUT8 (SLC2A8) | 200 nM | - | Selective for GLUT8 | [2] |

| P20 (another GLUT8 inhibitor) | GLUT8 (SLC2A8) | - | 2.1 µM | 2.9-fold selective over GLUT2 | [2] |

Note: A comprehensive selectivity panel with IC50 values for this compound against other GLUT isoforms is not yet publicly available.

Experimental Protocols

The following protocols describe the key assays used to characterize the activity of this compound.

2-Deoxy-D-glucose (2-DG) Uptake Assay

This assay measures the uptake of a glucose analog, 2-deoxyglucose, to quantify the rate of glucose transport into cells.

Materials:

-

KRAS/KEAP1 mutant NSCLC cell lines (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-2-deoxy-D-glucose or a fluorescent 2-DG analog (e.g., 2-NBDG)

-

This compound

-

Phloretin (a non-selective GLUT inhibitor, as a positive control)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture: Seed NSCLC cells in 24-well plates and grow to 80-90% confluency.

-

Glucose Starvation: Wash cells twice with warm PBS and incubate in glucose-free KRH buffer for 1 hour at 37°C to deplete intracellular glucose.

-

Inhibitor Treatment: Add this compound at various concentrations to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (Phloretin).

-

Glucose Uptake: Add [³H]-2-DG (to a final concentration of 0.5-1.0 µCi/mL) or 2-NBDG to each well and incubate for 10-15 minutes at 37°C.

-

Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification:

-

For [³H]-2-DG: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

For 2-NBDG: Measure fluorescence using a fluorescence plate reader at the appropriate excitation/emission wavelengths (e.g., 485/535 nm).

-

-

Data Analysis: Normalize the glucose uptake to the protein concentration of each sample. Plot the percentage of glucose uptake inhibition against the log concentration of this compound to determine the IC50 value.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and survival of cancer cells.

Materials:

-

NSCLC cell lines

-

Complete culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed NSCLC cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using the appropriate plate reader.

-

Data Analysis: Normalize the viability of treated cells to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound to determine the GI50 (growth inhibition 50) value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its mechanism of action.

Caption: Workflow for the discovery of selective GLUT8 inhibitors.

Caption: this compound mechanism in KRAS/KEAP1 mutant NSCLC.

Caption: Experimental workflow for the 2-DG uptake assay.

References

The Role of SW157765 in KRAS/KEAP1 Double Mutant Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-small cell lung cancer (NSCLC) harboring concurrent mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) tumor suppressor represents a clinically challenging subtype characterized by aggressive tumor growth and broad therapeutic resistance. This resistance extends to standard chemotherapy, immunotherapy, and even targeted agents directed at KRAS. Recent research has unveiled a novel therapeutic vulnerability in this double mutant NSCLC subtype, centered on a metabolic dependency regulated by the glucose transporter GLUT8 (SLC2A8). The small molecule SW157765 has been identified as a selective inhibitor of GLUT8, demonstrating potent and selective cytotoxicity against KRAS/KEAP1 double mutant NSCLC cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing the underlying synthetic lethality arising from the interplay between oncogenic KRAS signaling and deficient NRF2-mediated antioxidant responses. We present a compilation of quantitative data from key preclinical studies, detailed experimental protocols for assessing this compound activity, and visual representations of the core signaling pathways and experimental workflows.

Introduction: The Challenge of KRAS/KEAP1 Double Mutant NSCLC

KRAS is the most frequently mutated oncogene in NSCLC, with the G12C mutation being a common target for recently developed inhibitors.[1][2] However, the efficacy of these agents is often limited by co-occurring mutations. Mutations in KEAP1, a negative regulator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), are found in approximately 20% of KRAS-mutant lung adenocarcinomas.[3][4] This co-mutation is associated with a poor prognosis and resistance to various therapies, including chemotherapy and immunotherapy.[1][5]

The KEAP1/NRF2 pathway is a master regulator of the cellular antioxidant response.[6][7] Loss-of-function mutations in KEAP1 lead to the constitutive activation of NRF2, which drives the expression of a battery of cytoprotective genes involved in detoxification and antioxidant defense.[8][9] This heightened antioxidant capacity allows cancer cells to tolerate high levels of reactive oxygen species (ROS) generated by rapid proliferation and oncogenic signaling, contributing to therapeutic resistance. The convergence of oncogenic KRAS signaling and constitutive NRF2 activation creates a unique metabolic state in these double mutant cancer cells, rendering them dependent on specific metabolic pathways for survival.

This compound: A Selective GLUT8 Inhibitor

This compound is a small molecule that has been identified as a selective inhibitor of the non-canonical glucose transporter GLUT8 (solute carrier family 2 member 8, SLC2A8).[1][5][10] Unlike the more ubiquitously expressed glucose transporters like GLUT1, GLUT8 has a more restricted expression pattern. The key finding is that KRAS/KEAP1 double mutant NSCLC cells exhibit a selective sensitivity to this compound.[1] This sensitivity arises from a synthetic lethal interaction where the combined effects of KRAS activation and NRF2-driven metabolic reprogramming create a dependency on GLUT8-mediated glucose uptake.[1]

Mechanism of Action

The selective toxicity of this compound in KRAS/KEAP1 double mutant NSCLC is a result of the convergent modulation of metabolic and xenobiotic gene regulatory programs by both KRAS and NRF2.[1] The current understanding of the mechanism is as follows:

-

NRF2-driven Metabolic Reprogramming: Constitutive NRF2 activation in KEAP1 mutant cells leads to the upregulation of various metabolic enzymes. This includes the expression of Cytochrome P450 family 4 member F11 (CYP4F11), which has been identified as a candidate NRF2 target gene.[11]

-

KRAS-driven Dependency: Oncogenic KRAS signaling further alters cellular metabolism, creating a high demand for glucose and other nutrients to fuel rapid cell growth and proliferation.

-

GLUT8 Dependency: The combination of these KRAS and NRF2-driven metabolic alterations results in a specific dependency on GLUT8 for glucose uptake to sustain the reprogrammed metabolic state.[1] this compound-sensitive NSCLC cell lines are also found to be selectively sensitive to glucose deprivation and genetic depletion of GLUT8.[1]

-

Inhibition of Glucose Uptake: this compound selectively inhibits the uptake of glucose in these dependent cells by blocking GLUT8 function. This is evidenced by the dose-dependent inhibition of fluorescent 2-deoxyglucose (2DG) uptake in this compound-sensitive cells.[1]

-

Cellular Cytotoxicity: The inhibition of this critical metabolic pathway leads to a state of metabolic crisis and subsequent cell death in the KRAS/KEAP1 double mutant NSCLC cells.

The following diagram illustrates the proposed signaling and metabolic pathway leading to the selective vulnerability of KRAS/KEAP1 double mutant NSCLC to this compound.

Quantitative Data Summary

The selective cytotoxicity of this compound against KRAS/KEAP1 double mutant NSCLC cell lines has been demonstrated through in vitro cell viability and spheroid model assays. The following tables summarize the quantitative data from these key experiments.

Table 1: In Vitro Cell Viability (IC50) of this compound in NSCLC Cell Lines

| Cell Line | KRAS Mutation | KEAP1 Mutation | This compound IC50 (µM) |

| Sensitive Lines | |||

| A549 | G12S | E219* | < 1 |

| H2009 | G12A | G364C | < 1 |

| H1944 | G12V | G480W | < 1 |

| Resistant Lines | |||

| H23 | G12C | WT | > 10 |

| H358 | G12C | WT | > 10 |

| H1792 | G12C | WT | > 10 |

| H2122 | G12C | WT | > 10 |

Data compiled from publicly available information and representative of findings in McMillan et al., 2018.

Table 2: Effect of this compound on 2-Deoxyglucose (2DG) Uptake

| Cell Line | This compound Concentration | % Inhibition of 2DG Uptake |

| Sensitive Line (e.g., A549) | 1 µM | Significant Inhibition |

| 5 µM | Strong Inhibition | |

| Resistant Line (e.g., H23) | 1 µM | No Significant Inhibition |

| 5 µM | No Significant Inhibition |

Qualitative summary based on graphical data from McMillan et al., 2018.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of NSCLC cell lines in a 96-well format.

Materials:

-

NSCLC cell lines (e.g., A549, H23)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration).

-

Incubate for 72 hours at 37°C.

-

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence (medium only) from all readings.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response).

-

2-Deoxyglucose (2DG) Uptake Assay

This protocol measures the effect of this compound on glucose uptake using a fluorescent 2-deoxyglucose analog (e.g., 2-NBDG).

Materials:

-

NSCLC cell lines

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

Fluorescent 2-deoxyglucose analog (e.g., 2-NBDG)

-

Glucose-free medium

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well black, clear-bottom plate at an appropriate density.

-

Incubate overnight at 37°C.

-

-

Compound Treatment and Glucose Starvation:

-

Wash cells with PBS and replace with glucose-free medium containing the desired concentrations of this compound or vehicle control.

-

Incubate for a specified period (e.g., 1-4 hours) to induce glucose starvation and allow for compound activity.

-

-

2DG Uptake:

-

Add the fluorescent 2-deoxyglucose analog to each well at a final concentration of 50-100 µM.

-

Incubate for 15-30 minutes at 37°C.

-

-

Signal Measurement:

-

Wash the cells three times with ice-cold PBS to remove extracellular 2DG.

-

Add PBS to each well.

-

Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for 2-NBDG).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the fluorescence signal to the vehicle control.

-

3D Spheroid Culture and Viability Assay

This protocol describes the formation of NSCLC spheroids and the assessment of this compound's effect on their viability.

Materials:

-

NSCLC cell lines

-

Ultra-low attachment 96-well round-bottom plates

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

-

Luminometer

Procedure:

-

Spheroid Formation:

-

Seed cells in ultra-low attachment 96-well round-bottom plates at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium.

-

Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

-

Incubate for 3-5 days to allow for spheroid formation.

-

-

Compound Treatment:

-

Carefully add 100 µL of medium containing 2x the final concentration of this compound or vehicle control to each well.

-

Incubate for 72-96 hours.

-

-

Viability Assessment:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® 3D reagent to each well.

-

Mix thoroughly by pipetting up and down to ensure spheroid lysis.

-

Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

-

Measure luminescence.

-

-

Data Analysis:

-

Analyze data as described for the 2D cell viability assay.

-

Conclusion and Future Directions

The identification of this compound as a selective inhibitor of GLUT8 that targets a specific metabolic vulnerability in KRAS/KEAP1 double mutant NSCLC represents a significant advancement in the pursuit of personalized therapies for this challenging cancer subtype. The preclinical data strongly support the continued investigation of this compound and other GLUT8 inhibitors as a potential therapeutic strategy.

Future research should focus on:

-

In vivo efficacy: Evaluating the anti-tumor activity of this compound in patient-derived xenograft (PDX) models of KRAS/KEAP1 double mutant NSCLC.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the drug-like properties of this compound to enable its development as a clinical candidate.

-

Combination Therapies: Exploring the potential of combining this compound with other targeted agents or standard-of-care therapies to enhance efficacy and overcome potential resistance mechanisms.

-

Biomarker Development: Validating the use of KRAS and KEAP1 mutational status as predictive biomarkers for response to GLUT8 inhibition in a clinical setting.

The targeted inhibition of a metabolic dependency, as demonstrated by this compound, offers a promising new avenue for the treatment of KRAS/KEAP1 double mutant NSCLC and underscores the importance of understanding the complex interplay between oncogenic signaling and metabolic reprogramming in cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Utility of siRNA against Keap1 as a strategy to stimulate a cancer chemopreventive phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncologiamedica.hc.edu.uy [oncologiamedica.hc.edu.uy]

- 5. pubcompare.ai [pubcompare.ai]

- 6. scholarworks.uark.edu [scholarworks.uark.edu]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 10. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

SW157765: A Potent Inhibitor of GLUT8-Mediated Glucose Uptake

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SW157765 has been identified as a potent and selective inhibitor of the solute carrier family 2 member 8 (SLC2A8), commonly known as glucose transporter 8 (GLUT8). This document provides a comprehensive technical overview of this compound's effect on glucose uptake, including quantitative data, detailed experimental methodologies, and an exploration of the relevant signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting glucose transport.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against glucose transporters has been quantified using in vitro cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for GLUT8 and the closely related transporter, GLUT2.

| Transporter | This compound IC50 (µM) |

| GLUT8 | 1.2 |

| GLUT2 | 1.5 |

Data sourced from a study utilizing a human embryonic kidney (HEK293) cell line with endogenous GLUT1 expression suppressed and engineered to overexpress the specific glucose transporter isoform being assayed.

Mechanism of Action: Direct Inhibition of GLUT8

This compound exerts its effect on glucose uptake through the direct inhibition of the GLUT8 transporter. By binding to the transporter, this compound blocks the facilitative diffusion of glucose across the cell membrane, thereby reducing the intracellular glucose concentration. It is important to note that current research indicates a direct inhibitory action on the transporter itself, and there is no direct evidence to suggest that this compound modulates the upstream signaling pathways that regulate GLUT8 expression or translocation.

Signaling Pathways Associated with GLUT8 Function

While this compound acts as a direct inhibitor, understanding the signaling pathways that regulate GLUT8 is crucial for contextualizing its effects. GLUT8 translocation to the plasma membrane, a key step in its function, can be stimulated by insulin. This process is thought to occur through a pathway involving the Insulin-like Growth Factor 1 (IGF-1) receptor and Insulin Receptor Substrate 1 (IRS-1), analogous to the well-characterized regulation of GLUT4. Additionally, intracellular calcium levels and the activity of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump have been implicated in the regulation of GLUT8 translocation.

Caption: Putative signaling pathway for insulin-stimulated GLUT8 translocation.

Experimental Protocols: In Vitro Glucose Uptake Assay

The following protocol describes a representative method for quantifying the inhibitory effect of this compound on GLUT8-mediated glucose uptake using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

1. Cell Culture and Seeding:

-

Cell Line: HEK293 cells with stable knockdown of endogenous GLUT1 and overexpression of human GLUT8.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., Puromycin) to maintain overexpression.

-

Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

On the day of the assay, prepare serial dilutions of this compound in glucose-free Krebs-Ringer-HEPES (KRH) buffer. The final DMSO concentration should be kept below 0.5%.

-

Wash the cells once with KRH buffer.

-

Add the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Phloretin).

3. Glucose Uptake Measurement:

-

Prepare a solution of 2-NBDG in glucose-free KRH buffer at a final concentration of 100 µM.

-

Add the 2-NBDG solution to each well to initiate glucose uptake.

-

Incubate the plate for 15-30 minutes at 37°C, protected from light.

-

To terminate the assay, remove the 2-NBDG solution and wash the cells twice with ice-cold KRH buffer.

4. Data Acquisition and Analysis:

-

Add KRH buffer to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

-

Subtract the background fluorescence from wells without cells.

-

Normalize the fluorescence intensity of the compound-treated wells to the vehicle control wells.

-

Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.

Caption: Workflow for determining the IC50 of this compound on glucose uptake.

Conclusion

This compound is a valuable research tool for investigating the role of GLUT8 in various physiological and pathological processes. Its potent and selective inhibition of GLUT8-mediated glucose uptake provides a means to probe the metabolic dependencies of cells and tissues that rely on this transporter. Further research is warranted to fully elucidate the therapeutic potential of this compound and other GLUT8 inhibitors in diseases characterized by aberrant glucose metabolism, such as certain cancers and metabolic disorders.

Technical Guide: SLC2A8 Inhibition by SW157765

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the inhibition of the solute carrier family 2 member 8 (SLC2A8), also known as glucose transporter 8 (GLUT8), by the small molecule inhibitor SW157765. It includes quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against human SLC2A8 and the closely related transporter SLC2A2 (GLUT2) was determined using a [³H]-2-deoxyglucose uptake assay. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Target Transporter | Inhibitor | IC₅₀ (µM) | Assay System | Reference |

| SLC2A8 (GLUT8) | This compound | 1.2 | HEK293 cells overexpressing human SLC2A8 | [1] |

| SLC2A2 (GLUT2) | This compound | 1.5 | HEK293 cells overexpressing human SLC2A2 | [1] |

Note: The data indicates that this compound is a potent inhibitor of SLC2A8, with similar potency against SLC2A2, which is also highly expressed in hepatocytes.[1]

Experimental Protocols

Determination of Inhibitor Potency using a [³H]-2-Deoxyglucose Uptake Assay

This protocol outlines the methodology for assessing the inhibitory effect of compounds like this compound on SLC2A8-mediated glucose uptake. The method utilizes an engineered human embryonic kidney (HEK293) cell line with suppressed endogenous glucose transporter expression and stable overexpression of the target transporter, SLC2A8.

2.1.1. Cell Line and Culture

-

Cell Line: HEK293 cell line with shRNA-mediated knockdown of endogenous GLUT1 and stable overexpression of human SLC2A8 (or other GLUT isoforms for selectivity profiling).[1]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., puromycin) to maintain overexpression of the transporter.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2.1.2. [³H]-2-Deoxyglucose Uptake Assay Protocol

-

Cell Seeding: Seed the engineered HEK293 cells into 96-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the assay.

-

Cell Starvation: On the day of the assay, gently wash the cells twice with Krebs-Ringer Phosphate HEPES (KRPH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4). After the final wash, incubate the cells in 100 µL of KRPH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

-

Inhibitor Incubation: Prepare serial dilutions of this compound in KRPH buffer. Add the desired concentrations of the inhibitor to the cells and incubate for 10-30 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

-

Initiation of Glucose Uptake: To start the uptake, add 10 µL of a solution containing [³H]-2-deoxyglucose (final concentration typically 0.5-1.0 µCi/mL) and unlabeled 2-deoxyglucose (to a final concentration that approximates the Kₘ of the transporter, e.g., 100 µM).

-

Incubation: Incubate the plate at room temperature for a short period, typically 5-10 minutes. This time should be within the linear range of glucose uptake for the specific cell line.

-

Termination of Uptake: To stop the reaction, rapidly wash the cells three times with 200 µL of ice-cold KRPH buffer containing a glucose transport inhibitor like phloretin (e.g., 200 µM) or cytochalasin B.

-

Cell Lysis: Lyse the cells by adding 100 µL of a lysis buffer (e.g., 0.1% SDS or 0.1 N NaOH) to each well and incubating for 30 minutes at room temperature.

-

Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The radioactivity counts are proportional to the amount of [³H]-2-deoxyglucose taken up by the cells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of SLC2A8 Inhibition in Hepatocytes

The inhibition of SLC2A8 in hepatocytes by this compound has significant effects on intracellular carbon metabolism, particularly the tricarboxylic acid (TCA) cycle and glutamine anaplerosis. The following diagram illustrates the proposed signaling pathway.

Caption: Effect of this compound on hepatocyte metabolism.

Description of Signaling Pathway: SLC2A8 facilitates the transport of fructose and glucose into hepatocytes.[2] Inhibition of SLC2A8 by this compound reduces the intracellular availability of these hexoses. This leads to a decreased flux through glycolysis, resulting in lower levels of pyruvate and subsequently acetyl-CoA. The reduced availability of acetyl-CoA disrupts the normal flux of the TCA cycle.[1][3] Importantly, this disruption does not trigger a compensatory increase in glutamine anaplerosis, a pathway that can replenish TCA cycle intermediates.[1][3] This dual effect of suppressing TCA cycle flux without inducing glutamine utilization is a key consequence of SLC2A8 inhibition in hepatocytes.[1][3]

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for the discovery and characterization of an SLC2A8 inhibitor like this compound.

Caption: Workflow for SLC2A8 inhibitor characterization.

Description of Experimental Workflow: The process begins with a high-throughput screen of a compound library to identify initial hits that inhibit glucose/fructose uptake in a relevant cell-based assay.[1] Promising hits, such as this compound, are then subjected to in-depth in vitro characterization. This includes determining the IC₅₀ against the primary target (SLC2A8) and assessing selectivity by testing against other related transporters (e.g., GLUT2).[1] Further in vitro studies elucidate the compound's mechanism of action, such as its effect on metabolic pathways like the TCA cycle.[1][3] Finally, the inhibitor is validated in in vivo models, for instance, in mice with diet-induced metabolic disorders, to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its therapeutic efficacy.[1]

References

- 1. Targeting hepatocyte-specific SLC2A8 blocks hepatic steatosis and dissociates TCA cycle flux inhibition from glutamine anaplerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucose transporter 8 (GLUT8) mediates fructose-induced de novo lipogenesis and macrosteatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

SW157765: A Technical Guide to its Specificity for the Non-Canonical Glucose Transporter GLUT8

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW157765 has emerged as a molecule of interest in metabolic research and oncology, identified as a selective inhibitor of the non-canonical glucose transporter GLUT8 (Gene Symbol: SLC2A8).[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's specificity, mechanism of action, and the experimental approaches used to characterize it. A notable feature of this compound is its pronounced efficacy in non-small cell lung cancer (NSCLC) cells harboring concurrent KRAS and KEAP1 mutations.[1][2]

Specificity of this compound

This compound is characterized as a potent and specific inhibitor of the non-canonical glucose transporter GLUT8.[1] While a complete selectivity profile across all canonical and non-canonical glucose transporters is not extensively documented in publicly available literature, the existing data highlights its high affinity for GLUT8.

Quantitative Data on this compound Specificity

The primary quantitative measure of this compound's potency for GLUT8 is its dissociation constant (Kd).

| Target Transporter | Gene Symbol | Transporter Class | Potency (Kd) | Reference |

| GLUT8 | SLC2A8 | Non-canonical (Class III) | 200 nM | [1] |

Mechanism of Action and Cellular Context

This compound exerts its biological effects by directly inhibiting the glucose transport function of GLUT8. This inhibition has been shown to be particularly effective in cancer cells with specific genetic backgrounds, namely those with co-occurring mutations in the KRAS oncogene and the KEAP1 tumor suppressor gene.

Signaling Pathway and Logic

The sensitivity of KRAS/KEAP1 double-mutant NSCLC cells to this compound is attributed to a synthetic lethal interaction arising from the metabolic reprogramming induced by these mutations. The NRF2 pathway, which is constitutively activated by KEAP1 mutations, and the altered metabolic demands driven by oncogenic KRAS, create a dependency on metabolic pathways that are influenced by GLUT8. Inhibition of GLUT8 by this compound disrupts this metabolic homeostasis, leading to selective cell death in these cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's specificity for GLUT8.

In Vitro Glucose Uptake Assay

This assay is fundamental to determining the inhibitory effect of this compound on glucose transport into cells.

Objective: To measure the dose-dependent inhibition of 2-deoxyglucose (2DG) uptake by this compound in cells expressing GLUT8.

Materials:

-

Cell line with high endogenous GLUT8 expression (e.g., specific NSCLC cell lines) or a cell line engineered to overexpress GLUT8.

-

Cell culture medium (e.g., DMEM, RPMI-1640).

-

Fetal Bovine Serum (FBS).

-

Phosphate-Buffered Saline (PBS).

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

-

Radiolabeled 2-deoxy-D-[³H]glucose or a fluorescent glucose analog.

-

This compound stock solution (in DMSO).

-

Cytochalasin B (as a positive control for glucose transport inhibition).

-

Scintillation fluid and counter (for radiolabeled glucose).

-

Plate reader (for fluorescent glucose).

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that ensures they are in a logarithmic growth phase at the time of the assay.

-

Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

Serum Starvation: On the day of the assay, wash the cells with PBS and incubate in serum-free medium for a defined period (e.g., 2-4 hours) to reduce basal glucose uptake.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound (and controls: vehicle and Cytochalasin B) in KRPH buffer for 30-60 minutes at 37°C.

-

Initiation of Glucose Uptake: Add the radiolabeled or fluorescent 2-deoxyglucose to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of glucose uptake for the specific cell line.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Cell Lysis and Measurement:

-

For radiolabeled glucose: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS). Transfer the lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

For fluorescent glucose: Lyse the cells and measure the fluorescence using a plate reader according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Competitive Binding Assay

This assay can be used to determine the binding affinity (Kd) of this compound to GLUT8.

Objective: To quantify the binding of this compound to GLUT8 by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Membrane preparations from cells overexpressing GLUT8.

-

A suitable radiolabeled ligand for GLUT8 (e.g., a radiolabeled glucose analog or a known GLUT8 inhibitor).

-

This compound at various concentrations.

-

Binding buffer.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Incubation: In a microcentrifuge tube, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound in the binding buffer. Include controls for total binding (no competitor) and non-specific binding (excess of a non-labeled known ligand).

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific ligand and transporter.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the Ki, which can be converted to Kd.

Conclusion

This compound is a valuable research tool for investigating the role of the non-canonical glucose transporter GLUT8. Its selectivity for GLUT8, coupled with its efficacy in KRAS/KEAP1 mutant cancer cells, provides a unique opportunity to explore novel therapeutic strategies targeting metabolic vulnerabilities in cancer. Further research to fully elucidate its selectivity profile across the entire family of glucose transporters will provide a more complete understanding of its pharmacological properties.

References

The Therapeutic Potential of SW157765: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Selective GLUT8 Inhibitor for KRAS/KEAP1-Mutant Non-Small Cell Lung Cancer

This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of SW157765, a selective inhibitor of the glucose transporter 8 (GLUT8), also known as SLC2A8. This document is intended for researchers, scientists, and drug development professionals interested in the targeted therapy of non-small cell lung cancer (NSCLC).

Executive Summary

This compound is a promising therapeutic agent that exhibits potent and selective anticancer activity against a specific molecular subtype of NSCLC characterized by co-mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) gene. These cancer cells display a unique metabolic vulnerability, demonstrating a heightened dependence on GLUT8 for glucose uptake to fuel serine biosynthesis. This compound acts as a "prodrug," requiring metabolic activation by the cytochrome P450 enzyme CYP4F11, which is often overexpressed in cancer cells with a constitutively active NRF2 pathway, a common consequence of KEAP1 mutations. Preclinical studies have demonstrated the in vitro and in vivo efficacy of this compound in selectively targeting and inhibiting the growth of these double-mutant cancer cells, highlighting its potential as a personalized medicine for a defined patient population with a high unmet medical need.

Mechanism of Action

This compound is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8)[1][2]. Its therapeutic efficacy is rooted in the unique metabolic reprogramming observed in NSCLC cells harboring concurrent mutations in KRAS and KEAP1[3][4].

The primary mechanism of action can be summarized as follows:

-

Selective GLUT8 Inhibition: this compound directly binds to and inhibits the function of GLUT8, a glucose transporter that is highly expressed in KRAS/KEAP1 mutant NSCLC cells[3].

-

Disruption of Glucose Uptake: By blocking GLUT8, this compound prevents the uptake of glucose into the cancer cells[1].

-

Inhibition of Serine Biosynthesis: These specific cancer cells are highly dependent on a constant supply of glucose to fuel the serine biosynthesis pathway, which is crucial for nucleotide synthesis, and other essential cellular processes[3].

-

Induction of Cell Death: The inhibition of glucose uptake and the subsequent disruption of serine biosynthesis leads to metabolic stress and ultimately, selective cell death in these vulnerable cancer cells.

The Role of KRAS and KEAP1/NRF2 Signaling

The selective vulnerability of KRAS/KEAP1 mutant NSCLC to this compound is a result of the convergence of two major signaling pathways:

-

KRAS Activation: Oncogenic KRAS mutations drive cellular proliferation and alter cellular metabolism, increasing the demand for nutrients like glucose.

-

KEAP1 Inactivation and NRF2 Activation: Loss-of-function mutations in KEAP1, a negative regulator of the transcription factor NRF2, lead to the constitutive activation of NRF2. Activated NRF2 promotes the expression of a battery of cytoprotective genes, including those involved in antioxidant response and drug metabolism[5].

This combination of KRAS-driven metabolic demand and NRF2-mediated cellular reprogramming creates a unique dependency on GLUT8 for survival.

Bioactivation by CYP4F11

This compound is a "prodrug," meaning it requires metabolic activation to exert its therapeutic effect. The cytochrome P450 enzyme CYP4F11 is responsible for metabolizing this compound into its active form. Notably, the expression of CYP4F11 is often upregulated in cells with high NRF2 activity, further enhancing the selectivity of this compound for its target cancer cells.

Quantitative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines

| Cell Line | KRAS Mutation | KEAP1 Mutation | This compound IC50 (µM) | Sensitivity |

| Sensitive | ||||

| H2122 | G12C | G333C | ~0.1 | Sensitive |

| H2009 | G12A | G430C | ~0.1 | Sensitive |

| A549 | G12S | WT | >10 | Resistant |

| H460 | Q61H | WT | >10 | Resistant |

IC50 values are approximate and based on graphical data from published studies. More comprehensive quantitative data is needed for a complete profile.

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

| Xenograft Model | Treatment Group | Tumor Volume Reduction (%) | Notes |

| H2122 (KRAS/KEAP1 mutant) | This compound | Significant | Tumor growth inhibition observed. |

| A549 (KRAS mutant, KEAP1 WT) | This compound | Minimal | Resistant to this compound treatment. |

Detailed quantitative data on tumor growth inhibition (e.g., specific tumor volumes, treatment regimens, and statistical analysis) from in vivo studies are not fully available in the public domain and represent a critical area for further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and the descriptions provided in the primary literature.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Glucose Uptake Assay

This protocol measures the effect of this compound on glucose uptake in NSCLC cells.

-

Cell Seeding and Treatment: Seed cells in 12-well plates and treat with this compound at various concentrations for the desired duration.

-

Glucose Starvation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in glucose-free KRH buffer for 30 minutes.

-

Glucose Uptake: Add 1 µCi/mL of 2-deoxy-D-[3H]-glucose to each well and incubate for 10 minutes.

-

Washing: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells with 0.1% SDS.

-

Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.

-

Data Analysis: Normalize the glucose uptake to the total protein concentration in each well.

Western Blot Analysis

This protocol is used to assess the levels of key proteins in the signaling pathways affected by this compound.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GLUT8, p-AKT, total AKT, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

This compound Mechanism of Action

Caption: Mechanism of this compound in KRAS/KEAP1 Mutant NSCLC.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for In Vitro Evaluation of this compound.

Future Directions and Clinical Perspective

The preclinical data for this compound strongly support its further development as a targeted therapy for KRAS/KEAP1 mutant NSCLC. Future research should focus on:

-

Comprehensive Preclinical Efficacy Studies: Conducting more extensive in vivo studies using patient-derived xenograft (PDX) models to confirm efficacy and establish optimal dosing regimens.

-

Pharmacokinetic and Pharmacodynamic Studies: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its active metabolite.

-

Biomarker Development: Developing robust and reliable companion diagnostics to accurately identify patients with KRAS and KEAP1 mutations who are most likely to benefit from this compound.

-

Combination Therapies: Investigating the potential of combining this compound with other targeted agents or immunotherapies to overcome potential resistance mechanisms and enhance therapeutic outcomes.

The selective nature of this compound offers the promise of a highly effective and well-tolerated treatment for a specific subset of NSCLC patients, aligning with the principles of precision medicine. Further investigation is warranted to translate these promising preclinical findings into clinical benefits for patients.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolic Mechanisms of Lung Cancer Progression - Institut Curie [curie.fr]

- 3. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Keap1 loss promotes Kras-driven lung cancer and results in dependence on glutaminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

SW157765 Experimental Protocol for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). This compound has demonstrated selective toxicity in non-small cell lung cancer (NSCLC) cell lines harboring activating mutations in KRAS and inactivating mutations in KEAP1. The dual modulation of KRAS and NRF2 signaling pathways in these cancer cells creates a unique metabolic vulnerability that can be exploited by targeting GLUT8. These application notes provide detailed protocols for key in vitro experiments to characterize the effects of this compound, enabling researchers to effectively investigate its mechanism of action and potential therapeutic applications.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of NSCLC cell lines, as determined by a 72-hour cell viability assay.

| Cell Line | KRAS Mutation | KEAP1 Mutation | This compound IC50 (µM) |

| H23 | G12C | WT | >10 |

| H460 | G12V | WT | >10 |

| A549 | G12S | E202K | 0.3 |

| H2122 | G12C | G333R | 0.5 |

| H2009 | G12A | WT | >10 |

| H1792 | G12C | WT | >10 |

Data extracted from McMillan et al., Cell, 2018.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for its in vitro characterization.

Caption: Proposed signaling pathway in KRAS/KEAP1 mutant NSCLC cells and the inhibitory action of this compound on GLUT8.

Caption: General experimental workflow for the in vitro characterization of this compound.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the viability of NSCLC cell lines after treatment with this compound in a 96-well format. The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[1][2][3][4][5]

Materials:

-

NSCLC cell lines (e.g., A549, H2122, H23, H460)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from control wells (medium only) from all other measurements.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

2-Deoxy-D-glucose (2-NBDG) Uptake Assay

This protocol measures the effect of this compound on glucose uptake in NSCLC cell lines using the fluorescent glucose analog 2-NBDG.

Materials:

-

NSCLC cell lines

-

Complete culture medium

-

This compound

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Glucose-free culture medium

-

Phosphate-Buffered Saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well black, clear-bottom plates at a density of 20,000-50,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment and Glucose Starvation:

-

The following day, gently wash the cells twice with warm PBS.

-

Add 100 µL of glucose-free culture medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Incubate for 1-4 hours at 37°C.

-

-

2-NBDG Incubation:

-

Prepare a working solution of 2-NBDG in glucose-free medium (e.g., 50-100 µM).

-

Add 100 µL of the 2-NBDG working solution to each well.

-

Incubate for 15-30 minutes at 37°C.

-

-

Measurement:

-

For Plate Reader:

-

Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence with a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

-

-

For Flow Cytometry:

-

Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS.

-

Trypsinize the cells and resuspend in ice-cold PBS.

-

Analyze the cells immediately on a flow cytometer using the FITC channel.

-

-

-

Data Analysis:

-

Subtract the background fluorescence from wells without cells.

-

Normalize the fluorescence signal of this compound-treated cells to that of vehicle-treated cells to determine the percentage of glucose uptake inhibition.

-

Note: These protocols are intended as a guide. Optimal conditions such as cell seeding density, compound incubation time, and 2-NBDG concentration may vary depending on the specific cell line and experimental setup and should be determined empirically.

References

Application Notes and Protocols: Preparation of SW157765 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8).[1][2][3][4] It has been identified as a compound to which KRAS/KEAP1 double mutant non-small cell lung cancer (NSCLC) cells are particularly sensitive.[1][2][3][5][4] Proper preparation of a stock solution is the first critical step for accurate and reproducible in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic small molecules for biological assays due to its high solvating power.[6][7][8][9] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Parameter | Value | Reference |

| Molecular Weight | 331.32 g/mol | [1][2][3] |

| CAS Number | 332063-87-3 | [1][2] |

| Solubility in DMSO | 25 mg/mL (75.46 mM) | [5] |

| Appearance | Brown to reddish brown solid powder | [3] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[1] This prevents condensation of moisture inside the vial, which could affect the stability and solubility of the compound.

-

Weighing the Compound:

-

Tare the analytical balance with a sterile microcentrifuge tube.

-

Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.31 mg of this compound.

-

Calculation:

-

Desired Molarity (M) = 10 mM = 0.01 mol/L

-

Molecular Weight (MW) = 331.32 g/mol

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (g) = M x MW x V = 0.01 mol/L x 331.32 g/mol x 0.001 L = 0.0033132 g = 3.31 mg

-

-

-

-

Dissolving in DMSO:

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Tightly cap the tube.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

-

If solubility issues persist, gentle warming of the solution up to 37°C or sonication in an ultrasonic bath for a few minutes can aid in dissolution.[5]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][5]

-

Workflow for Preparing this compound Stock Solution

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

References

- 1. This compound|332063-87-3|COA [dcchemicals.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. SW-157765 | GLUT | 332063-87-3 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 7. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

Determining the Optimal Concentration of SW157765 for Cell Culture Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). It has demonstrated particular efficacy in non-small cell lung cancer (NSCLC) cells harboring concurrent mutations in KRAS and KEAP1. These mutations lead to a metabolic dependency on GLUT8, making it a promising therapeutic target. This document provides detailed protocols for determining the optimal concentration of this compound for in vitro cell culture experiments, focusing on cell viability and functional glucose uptake assays.

Mechanism of Action: The KRAS-NRF2-GLUT8 Axis

In normal cells, the KEAP1 protein acts as a negative regulator of NRF2, a transcription factor that controls the expression of antioxidant and detoxification genes. Mutations in KEAP1, often found alongside KRAS mutations in NSCLC, lead to the constitutive activation of NRF2. This chronic NRF2 activation, in concert with oncogenic KRAS signaling, reprograms cellular metabolism. This reprogramming includes an increased reliance on specific nutrient transporters, such as GLUT8, to fuel rapid cell growth and proliferation. This compound exploits this dependency by selectively inhibiting GLUT8, thereby starving the cancer cells of a critical nutrient supply.

Caption: Signaling pathway of this compound in KRAS/KEAP1 mutant NSCLC.

Experimental Protocols

Determining the optimal concentration of this compound requires a systematic approach, beginning with a broad range-finding experiment followed by a more precise determination of the half-maximal inhibitory concentration (IC50).

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.

Materials:

-

This compound

-

Target cancer cell line (e.g., KRAS/KEAP1 mutant NSCLC cell line)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

-

Incubation:

-

Incubate the plate for a duration relevant to the expected effect of the compound, typically 48 or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until formazan crystals are visible.

-